Dienogest Impurity D

Übersicht

Beschreibung

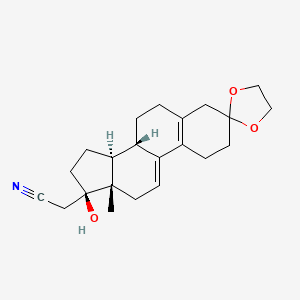

Dienogest Impurity D, chemically known as (8S,13S,14S,17R)-17-Hydroxy-13-methyl-1,2,4,6,7,8,12,13,14,15,16,17-dodecahydrospiro[cyclopenta[a]phenanthrene-3,2’-[1,3]dioxolan]-17-yl]acetonitrile, is a byproduct formed during the synthesis of Dienogest. Dienogest is a synthetic progestogen used primarily in contraceptives and for the treatment of endometriosis. Impurities like this compound are crucial for understanding the purity and efficacy of the pharmaceutical product .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dienogest Impurity D involves multiple steps starting from the precursor compounds. One common route includes the conversion of ketal intermediates to the desired impurity through a series of reactions involving cyanomethylation and hydrolysis. Specific conditions such as the use of perchloric acid in acetonitrile as a solvent have been found effective in achieving high purity levels .

Industrial Production Methods: Industrial production of Dienogest and its impurities typically involves large-scale organic synthesis techniques. The process includes stringent purification steps such as crystallization from dimethylformamide-water mixtures to ensure the impurity levels are within acceptable limits .

Analyse Chemischer Reaktionen

Types of Reactions: Dienogest Impurity D can undergo various chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Research

Dienogest Impurity D serves as a reference standard in the quality control processes of pharmaceutical products containing Dienogest. It is essential for:

- Monitoring Purity Levels : Ensuring that impurity levels remain within acceptable limits during production.

- Stability Testing : Evaluating how impurities affect the stability and shelf life of the drug formulation.

Biological Studies

The biological activity of this compound is under investigation to understand its potential therapeutic effects:

- Interaction with Hormone Receptors : Preliminary studies suggest that it may interact with progesterone receptors similarly to Dienogest itself. This interaction could influence reproductive health and hormonal regulation.

- Effects on Cellular Processes : Research indicates that this impurity may modulate cytokine signaling pathways involved in inflammation and cell growth dynamics in endometrial tissues.

Chemical Research

This compound is used in chemical synthesis and characterization studies:

- Synthesis of New Compounds : It can serve as a building block for synthesizing novel compounds in medicinal chemistry.

- Characterization Techniques : Employed in various analytical techniques to understand its chemical properties and behavior under different conditions.

Clinical Efficacy in Endometriosis

A prospective cohort study evaluated the effects of Dienogest on patients with endometriomas. The study found that treatment with Dienogest significantly reduced cyst diameter and volume over 12 months while improving associated symptoms such as pain . Although this study primarily focused on Dienogest itself, understanding impurity profiles like that of this compound could further elucidate treatment outcomes.

Safety Profile Assessment

Research into the safety profile of Dienogest has indicated that its impurities may not substantially alter genetic stability at clinically relevant doses. This suggests that while monitoring impurity levels is crucial for ensuring safety, the presence of compounds like this compound may not pose additional genotoxic risks at therapeutic concentrations .

Wirkmechanismus

The mechanism of action of Dienogest Impurity D is not as well-studied as that of Dienogest itself. it is believed to interact with similar molecular targets, including the progesterone receptor. This interaction can influence various cellular pathways involved in reproductive health and hormonal regulation .

Vergleich Mit ähnlichen Verbindungen

Dienogest Impurity A: (17β)-11,17-Dihydroxy-3-oxoestra-4,9-dien-17-yl]acetonitrile

Dienogest Impurity B: Estra-4,9-diene-3,17-dione

Dienogest Impurity C: (17β)-17-Hydroxy-3-oxoestra-5(10),9(11)-dien-17-yl]acetonitrile

Uniqueness: Dienogest Impurity D is unique due to its specific structural configuration, which includes a spiro[cyclopenta[a]phenanthrene] framework. This structure imparts distinct chemical and physical properties compared to other impurities, making it a critical marker for the synthesis and quality control of Dienogest .

Biologische Aktivität

Dienogest Impurity D is a byproduct of the synthesis of dienogest, a synthetic progestin primarily used in the treatment of endometriosis and other gynecological conditions. Understanding the biological activity of this impurity is crucial for assessing its safety and efficacy in pharmaceutical formulations. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Profile

Dienogest itself is known for its distinct pharmacological properties. It acts as an agonist at the progesterone receptor (PR) with a weak affinity comparable to that of natural progesterone but exhibits potent progestagenic effects. This leads to endometrial atrophy and antiproliferative actions on endometrial tissue, making it effective in managing conditions like endometriosis .

- Progesterone Receptor Agonism : Dienogest binds to PR, leading to changes in gene expression that promote endometrial atrophy.

- Androgen Receptor Antagonism : It also exhibits antagonistic effects on androgen receptors, which can alleviate symptoms associated with hyperandrogenism such as acne and hirsutism .

- Immunomodulatory Effects : The compound enhances natural killer cell activity, contributing to its therapeutic effects in endometriosis .

Stability and Degradation

Research indicates that dienogest is stable under various conditions, which may also apply to its impurities. A study assessing the stability of dienogest under stress conditions found that degradation products did not significantly alter its pharmacological profile . This suggests that impurities like this compound may not drastically influence the overall activity if they remain within acceptable limits.

Efficacy in Endometriosis Treatment

A notable case study involved a patient with deep endometriosis who was treated with dienogest. After 16 months of therapy, significant reductions in lesion size were observed without major adverse reactions . Although this study primarily focused on dienogest, it raises questions about the possible contributions of impurities like this compound to treatment outcomes.

Long-Term Safety Studies

Long-term studies evaluating dienogest's efficacy and safety have shown improvements in pain management and reduction in endometrioma size over extended periods (up to 108 months) without serious adverse events . These findings suggest that impurities may not significantly compromise the therapeutic profile when monitored properly.

Comparative Data Table

| Parameter | Dienogest | This compound (Hypothetical) |

|---|---|---|

| Molecular Formula | C20H25NO2 | C20H25NO2 (with modifications) |

| Mechanism of Action | PR Agonist, AR Antagonist | Unknown; potential similar actions |

| Bioavailability | ~91% | Unknown |

| Half-life | 9-10 hours | Unknown |

| Therapeutic Use | Endometriosis, contraception | Unknown; potential for similar uses |

| Adverse Effects | Headaches, weight gain | Unknown; requires further study |

Eigenschaften

IUPAC Name |

2-[(8S,13S,14S,17R)-17-hydroxy-13-methylspiro[1,2,4,6,7,8,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO3/c1-20-7-4-17-16-5-9-22(25-12-13-26-22)14-15(16)2-3-18(17)19(20)6-8-21(20,24)10-11-23/h4,18-19,24H,2-3,5-10,12-14H2,1H3/t18-,19+,20+,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZVVXUDCCJGKOM-IVAOSVALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC=C3C(C1CCC2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC=C3[C@H]([C@@H]1CC[C@]2(CC#N)O)CCC4=C3CCC5(C4)OCCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.